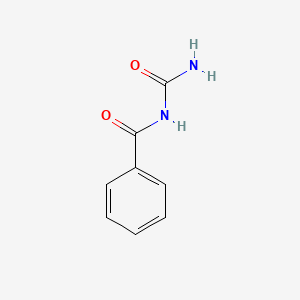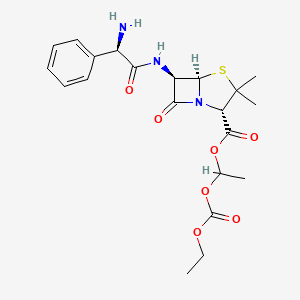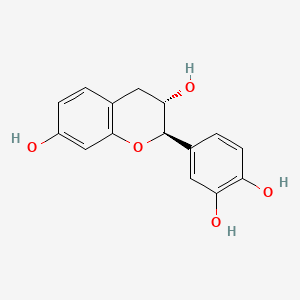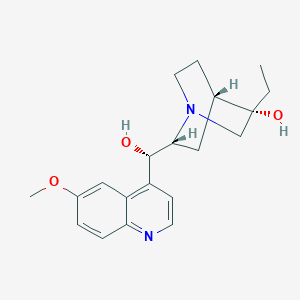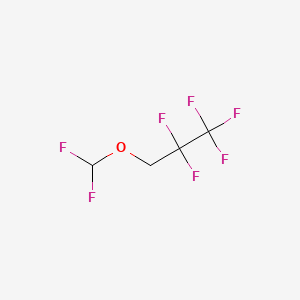
3-(Difluoromethoxy)-1,1,1,2,2-pentafluoropropane
説明
3-(Difluoromethoxy)-1,1,1,2,2-pentafluoropropane, also known as HFC-245fa, is a hydrofluorocarbon (HFC) that is used as a refrigerant and aerosol propellant. It is a colorless, non-flammable gas with a boiling point of -7.4°C and a melting point of -114.6°C. HFC-245fa is classified as a non-ozone depleting substance and is considered to be an acceptable substitute for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in many applications.
科学的研究の応用
Late-Stage Difluoromethylation in Drug Development
Recent advances in late-stage difluoromethylation have streamlined the synthesis of molecules of pharmaceutical relevance . This process is crucial for introducing difluoromethyl groups into complex molecules, enhancing their metabolic stability and bioavailability. The ability to selectively introduce the difluoromethyl group at a late stage of synthesis allows for the rapid generation of drug analogs with potentially improved pharmacokinetic properties.
Difluoromethylation of Heterocycles in Medicinal Chemistry
The difluoromethylation of heterocycles is significant due to its role in functionalizing fluorine-containing heterocycles, which are core structures in many biologically active compounds . This method has been applied to create difluoromethyl-substituted scaffolds, offering a pathway to novel therapeutic agents with unique biological activities.
特性
IUPAC Name |
3-(difluoromethoxy)-1,1,1,2,2-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O/c5-2(6)12-1-3(7,8)4(9,10)11/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEBKUGEYSHGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074059 | |
| Record name | Difluoromethyl 1H,1H-perfluoropropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-1,1,1,2,2-pentafluoropropane | |
CAS RN |
56860-81-2 | |
| Record name | Propane, 3-(difluoromethoxy)-1,1,1,2,2-pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056860812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluoromethyl 1H,1H-perfluoropropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using 2,2,3,3,3-pentafluoropropyl difluoromethyl ether (HFE-347mcf) as a blowing agent in rigid polyurethane foams?
A1: HFE-347mcf, along with other fluorinated ethers, is being investigated as a potential blowing agent due to its [favorable properties compared to existing alternatives like HFC-245fa and cyclopentane] []. Research suggests that rigid polyurethane foams produced with HFE-347mcf exhibit [thermal conductivities lower than or equal to those produced with the aforementioned blowing agents] []. This indicates [improved insulation properties, a crucial factor for energy efficiency in various applications] [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




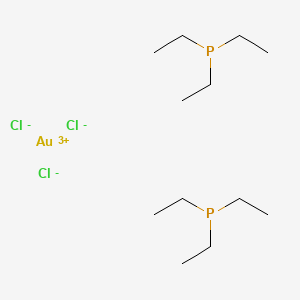
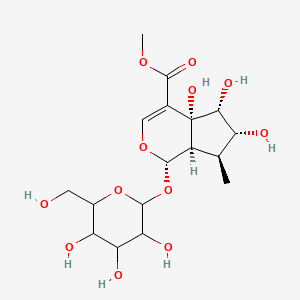
![2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1208193.png)
![4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1208194.png)
![5-(4-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1208196.png)


